

Introduction to Orthoesters: A Gateway to Molecular Complexity

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,1,1-Trimethoxy-2-methylpropane**

Cat. No.: **B1345135**

[Get Quote](#)

Orthoesters are a unique class of organic compounds characterized by the presence of three alkoxy groups attached to a single carbon atom, with the general formula $RC(OR')_3$ ^{[1][2]}. They can be viewed as the esters of orthoacids, which are hypothetical hydrated forms of carboxylic acids. This structural motif imparts a distinctive reactivity profile, making them valuable intermediates and reagents in a multitude of chemical transformations. Their stability under neutral and basic conditions, coupled with their facile hydrolysis in acidic media to form esters and alcohols, renders them excellent protecting groups for carboxylic acids^{[2][3]}.

Among the diverse family of orthoesters, **1,1,1-Trimethoxy-2-methylpropane** stands out due to the synthetic utility conferred by its isobutyryl core. This guide will provide a comprehensive overview of this specific compound, elucidating its various names and its role in enabling complex molecular architectures.

Nomenclature and Identification: A Compound of Many Names

A critical aspect of working with any chemical compound is the accurate identification through its various naming conventions. **1,1,1-Trimethoxy-2-methylpropane** is known by several synonyms, which can often be a source of confusion. A clear understanding of its alternative names is paramount for effective literature searching and chemical sourcing.

The systematic IUPAC name for this compound is **1,1,1-Trimethoxy-2-methylpropane**^[4]. However, it is more commonly referred to in literature and commercial catalogs by its semi-

systematic names, which are derived from the corresponding carboxylic acid (isobutyric acid).

Common Synonyms:

- Trimethyl Orthoisobutyrate[4][5][6]
- Orthoisobutyric Acid Trimethyl Ester[5]
- Propane, 1,1,1-trimethoxy-2-methyl-[7]

Below is a table summarizing the key identifiers for this compound:

Identifier	Value	Source
CAS Number	52698-46-1	[4][5][6]
Molecular Formula	C ₇ H ₁₆ O ₃	[4]
Molecular Weight	148.20 g/mol	[4]
InChIKey	BGLARIMANCDMQX-UHFFFAOYSA-N	[7]
Canonical SMILES	CC(C)C(OC)(OC)OC	[7]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling, storage, and application in synthetic protocols. **1,1,1-Trimethoxy-2-methylpropane** is a colorless liquid with properties that are characteristic of small molecule orthoesters.

Property	Value
Appearance	Colorless to almost colorless clear liquid
Purity	>98.0% (GC)
Boiling Point	124.8 ± 20.0 °C at 760 mmHg
Density	0.9 ± 0.1 g/cm ³
Flash Point	34.5 ± 17.3 °C
Vapor Pressure	15.1 ± 0.2 mmHg at 25 °C

Note: The physical properties are sourced from various chemical suppliers and databases and may have slight variations.

Synthesis of 1,1,1-Trimethoxy-2-methylpropane: The Pinner Reaction

The most prevalent and historically significant method for the synthesis of orthoesters, including trimethyl orthoisobutyrate, is the Pinner reaction. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile[8][9][10].

The Pinner Reaction: Mechanism and Rationale

The Pinner reaction is a robust method that proceeds in two main stages. The first stage involves the formation of an imino ester salt, often referred to as a Pinner salt, by reacting a nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride[8][9]. In the second stage, the Pinner salt reacts with an excess of the alcohol to yield the orthoester[9][10]. The anhydrous conditions are crucial to prevent the hydrolysis of the intermediate Pinner salt to an ester[8][11].

The choice of an acid catalyst, like HCl, is predicated on its ability to protonate the nitrile nitrogen, thereby activating the nitrile carbon towards nucleophilic attack by the alcohol. The low reaction temperatures often employed help to suppress the formation of byproducts, such as amides and alkyl chlorides[9].

Below is a DOT script for the mechanism of the Pinner reaction for the synthesis of trimethyl orthoisobutyrate.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ortho ester - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. scbt.com [scbt.com]
- 5. Trimethyl Orthoisobutyrate | 52698-46-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. 52698-46-1 Cas No. | Trimethyl orthoisobutyrate | Apollo [store.apolloscientific.co.uk]
- 7. Pinner Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Pinner reaction - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. youtube.com [youtube.com]
- To cite this document: BenchChem. [Introduction to Orthoesters: A Gateway to Molecular Complexity]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345135#alternative-names-for-1-1-1-trimethoxy-2-methylpropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com